molecular formula C21H17N5O3 B11481496 1-(1H-benzimidazol-2-yl)-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1H-benzimidazol-2-yl)-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11481496
M. Wt: 387.4 g/mol
InChI Key: XLBHQWNWXNHLTG-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of benzodiazole, benzodioxole, and pyrazolopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzodioxole intermediates, followed by their coupling with a pyrazolopyridine core under specific reaction conditions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: shares structural similarities with other benzodiazole and benzodioxole derivatives, as well as pyrazolopyridine compounds.

Uniqueness

  • The unique combination of benzodiazole, benzodioxole, and pyrazolopyridine moieties in this compound provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-4-(1,3-benzodioxol-5-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H17N5O3/c1-11-19-13(12-6-7-16-17(8-12)29-10-28-16)9-18(27)24-20(19)26(25-11)21-22-14-4-2-3-5-15(14)23-21/h2-8,13H,9-10H2,1H3,(H,22,23)(H,24,27)

InChI Key

XLBHQWNWXNHLTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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